{[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene is an organic compound characterized by the presence of both sulfinyl and sulfanyl functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene typically involves multi-step organic reactions. One common method includes the sulfinylation of a benzene derivative followed by the introduction of the sulfanyl group. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
{[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under specific conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, converting it into a simpler sulfanyl derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group results in the formation of a sulfone, while reduction can yield a sulfanyl derivative.
Scientific Research Applications
{[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which {[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinyl and sulfanyl groups can participate in various biochemical pathways, influencing the activity of specific proteins and enzymes. These interactions can lead to changes in cellular processes and overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzene derivatives with sulfinyl groups: These compounds share the sulfinyl functional group but may differ in their overall structure and reactivity.
Sulfanyl-substituted benzenes: Compounds with sulfanyl groups attached to the benzene ring, which may exhibit different chemical and biological properties.
Uniqueness
{[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene is unique due to the presence of both sulfinyl and sulfanyl groups, which can influence its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research.
Properties
CAS No. |
89005-30-1 |
---|---|
Molecular Formula |
C18H20OS2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
[1-(benzenesulfinyl)-2,3-dimethylbut-2-enyl]sulfanylbenzene |
InChI |
InChI=1S/C18H20OS2/c1-14(2)15(3)18(20-16-10-6-4-7-11-16)21(19)17-12-8-5-9-13-17/h4-13,18H,1-3H3 |
InChI Key |
OUAGVHGVECIXEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)C(SC1=CC=CC=C1)S(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.